molecular formula C18H22N2O3S2 B2358901 5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 946211-25-2

5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2358901
CAS RN: 946211-25-2
M. Wt: 378.51
InChI Key: BRXXPQAPENEHLR-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (EPPT) is a chemical compound that has been a subject of scientific research due to its potential applications in medicinal chemistry. EPPT belongs to the class of tetrahydroquinoline derivatives, which have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Vasodilatory Activity and Cardiovascular Applications

Compounds structurally related to thiophene sulfonamides have been synthesized and evaluated for their vasodilatory activity. A study by Morikawa, Sone, and Asano (1989) on a series of aromatic sulfonamides demonstrated vasodilatory actions, evaluated in vivo in dogs. Their research found that certain derivatives were equipotent to diltiazem, a clinically used cardiovascular drug, highlighting the potential of these compounds in cardiovascular research and therapy (Morikawa, Sone, & Asano, 1989).

Cytotoxicity and Anticancer Properties

Arsenyan, Rubina, and Domracheva (2016) explored the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines. Their findings underscore the potential of sulfonamide derivatives in developing anticancer therapies, suggesting that similar structural compounds could be explored for their cytotoxic effects (Arsenyan, Rubina, & Domracheva, 2016).

Enzyme Inhibition and Molecular Docking Studies

Irshad et al. (2016) synthesized a new series of ethylated sulfonamides with a 1,4-benzodioxane moiety and evaluated them against various enzymes and bacterial strains. This research highlights the potential of sulfonamide derivatives in enzyme inhibition and as antibacterial agents, providing a foundation for the development of new pharmaceuticals (Irshad et al., 2016).

Drug Metabolism and Biocatalysis Applications

Zmijewski et al. (2006) discussed the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study illustrates the role of sulfonamide derivatives in studying drug metabolism and enhancing our understanding of pharmacokinetics and pharmacodynamics (Zmijewski et al., 2006).

properties

IUPAC Name

5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-15-8-10-18(24-15)25(22,23)19-14-7-9-16-13(12-14)6-5-11-20(16)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXXPQAPENEHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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